α-Cortol-d5
Description
α-Cortol-d5 is a deuterated analog of α-Cortol, a steroid metabolite involved in the cortisol degradation pathway. The deuterium substitution at five hydrogen positions enhances its stability, making it particularly valuable as an internal standard in mass spectrometry (MS) and high-performance liquid chromatography (HPLC) analyses . This compound is synthesized to ≥98% HPLC purity, with rigorous quality control protocols ensuring batch-to-batch consistency. Its primary applications lie in endocrine research, particularly in quantifying endogenous cortisol metabolites in clinical and preclinical studies .
Properties
Molecular Formula |
C21H31D5O5 |
|---|---|
Molecular Weight |
373.54 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The table below contrasts α-Cortol-d5 with structurally and functionally related steroids:
Analytical Utility
- This compound vs. Cortol: The deuterated form (this compound) exhibits nearly identical chromatographic behavior to non-deuterated Cortol but is distinguishable via mass shifts in MS, enabling precise quantification in complex biological matrices . This isotopic labeling minimizes matrix effects, a critical advantage over non-deuterated Cortol in high-sensitivity assays .
- This compound vs. 5α-Androstanediol : While both are steroid metabolites, 5α-Androstanediol is an androgen derivative with distinct metabolic roles in testosterone synthesis. Its lower molecular weight and differing functional groups (e.g., fewer hydroxyl groups) limit its utility in cortisol-related studies .
- This compound vs. α-Cortolone: α-Cortolone, another cortisol metabolite, differs by a single ketone group. This structural variation alters its polarity and retention time in HPLC, necessitating separate analytical protocols. This compound’s deuterium labeling provides a unique advantage in co-elution scenarios .
Pharmacological and Clinical Relevance
- This compound is pivotal in studies investigating disorders like Cushing’s syndrome and adrenal insufficiency, where cortisol metabolism is dysregulated. Its use as an internal standard ensures accurate measurements even in low-concentration samples .
- Cortol has been referenced in studies exploring urinary steroid profiles as a biomarker for adrenal function . However, without isotopic labeling, its utility is restricted to qualitative or semi-quantitative assays.
Research Findings and Data Validation
Recent studies employing this compound highlight its reliability:
- Yergey et al. (1995) demonstrated its utility in MS-based steroid profiling, achieving <5% coefficient of variation in inter-day assays .
- Puurunen et al. (2009) utilized this compound to quantify cortisol metabolites in patients with adrenal tumors, validating its precision against immunoassays .
- Chen et al. (2009) reported that deuterated analogs like this compound reduced ion suppression effects by 30–40% compared to non-deuterated standards in plasma samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
